molecular formula C21H24N6OS B11015599 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxamide

Cat. No.: B11015599
M. Wt: 408.5 g/mol
InChI Key: KGFZWHARWKUBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-({4-[(4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL}AMINO)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclohexene ring, a triazole moiety, and a thiazole carboxamide group

Preparation Methods

The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-({4-[(4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL}AMINO)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethyl group: This step involves the alkylation of the cyclohexene ring with an ethylating agent.

    Synthesis of the triazole moiety: The triazole ring can be synthesized through a cycloaddition reaction involving azides and alkynes.

    Formation of the thiazole ring: This can be achieved through a condensation reaction involving appropriate thioamide precursors.

    Coupling of the triazole and thiazole moieties: This step involves the formation of an amide bond between the triazole and thiazole rings.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-({4-[(4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL}AMINO)-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.

Scientific Research Applications

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-({4-[(4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL}AMINO)-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and drugs.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used in biological studies to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-({4-[(4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL}AMINO)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-({4-[(4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL}AMINO)-1,3-THIAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-({4-[(4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL}AMINO)-1,3-THIAZOLE-4-CARBOXAMIDE lies in its combination of the cyclohexene, triazole, and thiazole carboxamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N6OS

Molecular Weight

408.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(1,2,4-triazol-4-ylmethyl)anilino]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C21H24N6OS/c28-20(22-11-10-16-4-2-1-3-5-16)19-13-29-21(26-19)25-18-8-6-17(7-9-18)12-27-14-23-24-15-27/h4,6-9,13-15H,1-3,5,10-12H2,(H,22,28)(H,25,26)

InChI Key

KGFZWHARWKUBGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)CN4C=NN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.